Fmoc-N-methyl-Tyr(Bzl)-OH CAS number 428868-52-4
Fmoc-N-methyl-Tyr(Bzl)-OH CAS number 428868-52-4
Technical Whitepaper: Optimizing Peptide Synthesis with Fmoc-N-methyl-Tyr(Bzl)-OH
CAS Number: 428868-52-4 Molecular Formula: C₃₂H₂₉NO₅ Molecular Weight: 507.58 g/mol [1]
Executive Summary
Fmoc-N-methyl-Tyr(Bzl)-OH is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the development of peptidomimetics with enhanced metabolic stability. The incorporation of the N-methyl group improves membrane permeability and proteolytic resistance, while the Benzyl (Bzl) protection on the tyrosine phenolic hydroxyl group offers a unique orthogonal protection profile distinct from the standard tert-butyl (tBu) strategy.
Critical Application Note: Unlike Fmoc-Tyr(tBu)-OH, the Bzl protecting group in this derivative is stable to Trifluoroacetic Acid (TFA) . Consequently, this reagent is primarily used when the O-benzyl moiety is intended to remain in the final peptide sequence (e.g., for hydrophobicity studies) or when orthogonal deprotection (via HF or hydrogenation) is required post-cleavage.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Chirality | L-isomer (unless specified otherwise) |
| Protecting Groups | N-α: Fmoc (Base labile) Side Chain: Benzyl ether (Acid stable to TFA) |
| Storage | +2°C to +8°C, desiccated |
Strategic Application: The "Dual-Protection" Logic
The selection of CAS 428868-52-4 over standard tyrosine derivatives is driven by two specific synthetic needs:
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N-Methylation for Bioavailability: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This reduces solvation energy, allowing the peptide to pass through cell membranes more easily, and sterically hinders proteases from cleaving the peptide bond.
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Benzyl Ether Orthogonality:
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Standard Fmoc/tBu: Side chains are cleaved simultaneously with the resin linker using 95% TFA.
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Fmoc/Bzl Strategy: The Bzl group survives 95% TFA. This allows the researcher to synthesize a peptide, cleave it from the resin, and purify it while retaining the hydrophobic O-benzyl group. This is often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of a receptor.
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Protocol: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating N-methylated amino acids presents a "Steric Bottleneck." While coupling this residue is moderately challenging, coupling the next amino acid onto the secondary amine of the N-methyl group is significantly more difficult.
Phase A: Coupling Fmoc-N-Me-Tyr(Bzl)-OH to the Resin
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Challenge: Moderate steric hindrance.
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Reagents: HATU or COMU are preferred over HBTU/TBTU.[2]
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Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Step-by-Step Protocol:
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Activation: Dissolve 3.0 eq of Fmoc-N-Me-Tyr(Bzl)-OH and 2.9 eq of HATU in minimal DMF (0.2 M concentration).
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Base Addition: Add 6.0 eq of DIPEA immediately prior to addition to the resin.
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Coupling: Add to the resin-bound free amine. Agitate for 60–90 minutes at room temperature.
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Monitoring: Standard Kaiser test may be inconclusive due to the N-methyl nature; use Chloranil test or micro-cleavage LC-MS for validation.
Phase B: Fmoc Deprotection
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Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt helps suppress aspartimide formation and racemization).
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Procedure: Treat resin for 5 min, drain, then treat for 10 min.[3] Wash extensively with DMF.[4]
Phase C: Coupling ONTO the N-Methylated Terminus (The Critical Step)
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Challenge: The N-methyl group creates a secondary amine that is sterically crowded and less nucleophilic. Standard protocols often fail, leading to deletion sequences.
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Solution: Use high-efficiency coupling cocktails and elevated temperature (if compatible with resin/sequence).
High-Efficiency Protocol:
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Reagents: Use HATU or PyAOP (Phosphonium salt) with HOAt as an additive.
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Stoichiometry: 5.0 eq Amino Acid, 5.0 eq HATU, 10 eq DIPEA.
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Double Coupling: Perform the coupling twice.
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First Pass: 2 hours at RT.[5]
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Second Pass: 2 hours at RT or 1 hour at 50°C (Microwave).
-
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Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.
Visualization: The Steric Bottleneck Workflow
The following diagram illustrates the specific challenges and decision points when working with this derivative.
Caption: Workflow highlighting the critical "coupling onto" step and the retention of the Bzl group post-cleavage.
Cleavage & Post-Processing
Standard Cocktail (Reagent K equivalent):
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Composition: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)[3][6]
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Duration: 2–3 hours.
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Outcome: The peptide is cleaved from the resin.[3][4][6][7][8] Acid-labile groups (tBu, Boc, Trt) are removed. The O-Benzyl group on Tyr remains intact.
If Free Tyrosine is Required: If the Bzl group must be removed to yield free Tyrosine, one of the following "Hard Acid" or catalytic methods is required after the initial TFA cleavage and purification:
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HF Cleavage: Anhydrous Hydrogen Fluoride (High toxicity risk, requires specialized apparatus).
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TFMSA: Trifluoromethanesulfonic acid cocktail.
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Catalytic Hydrogenation: H₂ over Pd/C (Performed in solution on the purified peptide).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Phase A) | Steric hindrance of the N-methyl group. | Switch to COMU or PyAOP; increase temperature to 50°C. |
| Deletion of Next Residue (Phase C) | Failure to couple onto the secondary amine. | Mandatory Double Coupling. Use HOAt additive. Check for aggregation. |
| Racemization | Over-activation or excessive base. | Use Collidine instead of DIPEA. Limit pre-activation time to < 2 mins. |
| Bzl Group Not Removed | Misunderstanding of chemistry. | The Bzl group is TFA-stable. Use Fmoc-N-Me-Tyr(tBu)-OH if free Tyr is desired. |
References
-
Santa Cruz Biotechnology. Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine (CAS 428868-52-4) Product Data.
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BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
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Merck Millipore (Novabiochem). Fmoc Solid Phase Peptide Synthesis: Cleavage Protocols.
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Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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ChemPep. Fmoc Solid Phase Peptide Synthesis: Stability and Cleavage.
Sources
- 1. FMOC-N-ME-TYR(BZL)-OH | 428868-52-4 [m.chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. cem.de [cem.de]
